molecular formula C60H87N19O13 B12320337 (D-Arg0,hyp3,D-phe7)-bradykinin

(D-Arg0,hyp3,D-phe7)-bradykinin

Cat. No.: B12320337
M. Wt: 1282.5 g/mol
InChI Key: RBIXVHPHNGXTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-Arg0,hyp3,D-Phe7)-Bradykinin is a synthetic peptide analog of bradykinin that functions as a competitive kinin receptor antagonist. It has been specifically investigated for its role in studying the effects of bradykinin, a potent mediator involved in inflammation, vascular permeability, and pain . In preclinical research, this compound has been a valuable tool for characterizing bradykinin receptor subtypes. While it acts as a B2 receptor antagonist in certain tissue models, studies on human nasal airways have shown that it does not inhibit bradykinin-induced increases in nasal airway resistance or vascular permeability, suggesting its effects may be tissue- or species-specific . Its sequence is D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg, with a calculated molecular weight of 1282.48 and a molecular formula of C60H87N19O13 . The product is typically provided as a lyophilized powder with a purity of >95% and is intended for research purposes only . THIS PRODUCT IS FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC, THERAPEUTIC, OR COSMETIC PROCEDURES. NOT FOR HUMAN OR ANIMAL CONSUMPTION.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H87N19O13/c61-39(20-10-24-68-58(62)63)49(83)73-40(21-11-25-69-59(64)65)55(89)78-27-13-23-46(78)56(90)79-33-38(81)31-47(79)54(88)71-32-48(82)72-42(28-35-14-4-1-5-15-35)50(84)77-45(34-80)53(87)76-44(30-37-18-8-3-9-19-37)52(86)75-43(29-36-16-6-2-7-17-36)51(85)74-41(57(91)92)22-12-26-70-60(66)67/h1-9,14-19,38-47,80-81H,10-13,20-34,61H2,(H,71,88)(H,72,82)(H,73,83)(H,74,85)(H,75,86)(H,76,87)(H,77,84)(H,91,92)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIXVHPHNGXTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H87N19O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Receptor Pharmacology and Binding Dynamics of D Arg0,hyp3,d Phe7 Bradykinin

Quantitative Receptor Binding Studies

Quantitative analysis of the binding of (D-Arg0,Hyp3,D-Phe7)-bradykinin to bradykinin (B550075) receptors is crucial for understanding its pharmacological profile. These studies typically involve determining its affinity for the B1 and B2 bradykinin receptor subtypes.

Determination of Dissociation Constants (Ki values) and Affinity (pKi) for Bradykinin B1 and B2 Receptors

The affinity of a ligand for its receptor is a key determinant of its potency. For (D-Arg0,Hyp3,D-Phe7)-bradykinin, its affinity for bradykinin receptors has been a focus of investigation. It is primarily recognized as a bradykinin B2 receptor antagonist. chemicalbook.com However, a critical aspect of its pharmacology is that it can be metabolized to desArg9-fragments, which subsequently act on the kinin B1 receptor, making it non-selective for the B2 receptor. nih.gov This metabolic conversion complicates the interpretation of its activity in vivo.

The addition of a D-Arg residue at the N-terminus in analogs like (D-Arg0,Hyp3,D-Phe7)-bradykinin was found to confer resistance to degradation by certain peptidases, such as aminopeptidase (B13392206) P. nih.gov

Competitive Binding Assays using Radiolabeled Ligands (e.g., [3H]-bradykinin, [125I]-Hoe 140)

Competitive binding assays are a standard method to determine the affinity of an unlabeled ligand, such as (D-Arg0,Hyp3,D-Phe7)-bradykinin, by measuring its ability to displace a radiolabeled ligand from the receptor. nih.gov These assays are instrumental in characterizing the binding properties of new compounds.

Radioligands like [3H]-bradykinin are commonly used in these assays to label the bradykinin B2 receptors. For instance, studies on human IMR-90 fetal lung fibroblasts have utilized [3H]-bradykinin to assess the binding of various bradykinin antagonists. nih.gov The displacement of the radiolabeled ligand by increasing concentrations of the unlabeled competitor allows for the calculation of the inhibitor constant (Ki).

Another potent and selective B2 receptor antagonist, HOE 140, has also been used in its radiolabeled form ([125I]-Hoe 140) in binding studies. nih.gov The high affinity of HOE 140 (Ki = 0.11 nM for human B2 receptors) makes it a valuable tool for characterizing the B2 receptor and the competitive nature of other ligands. nih.gov

Functional Characterization of Receptor Interactions

Beyond simple binding, functional assays are necessary to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor.

Differentiation Between Antagonistic and Partial Agonistic Activities

(D-Arg0,Hyp3,D-Phe7)-bradykinin is generally classified as a competitive kinin receptor antagonist. nih.govnih.gov However, initial evaluations of this class of compounds have indicated that they can exhibit partial agonist activity. nih.gov This means that in addition to blocking the action of the endogenous agonist (bradykinin), they can also weakly activate the receptor themselves. This partial agonism, coupled with its short duration of action, has been a limitation in its therapeutic application. nih.gov

Determination of Apparent Affinity (pA2, pKb values) in Functional Assays

Species-Specific Receptor Interactions and Selectivity

The effects of bradykinin receptor ligands can vary significantly between different species. This is an important consideration when extrapolating preclinical data to humans.

(D-Arg0,Hyp3,D-Phe7)-bradykinin has been studied in various species. In a rat model of endotoxic shock, it was shown to reduce mortality and partially reverse hypotension, indicating its antagonistic activity at the B2 receptor in this species. nih.gov However, the metabolism of this compound to B1 active fragments is a confounding factor that can lead to misunderstandings of its receptor selectivity. nih.gov This lack of selectivity and potential for partial agonism has led to the development of second-generation antagonists with improved properties, such as HOE 140, which is potent and selective for the B2 receptor across all tested species. nih.gov

The table below summarizes the key receptor interactions of (D-Arg0,Hyp3,D-Phe7)-bradykinin.

PropertyDescription
Primary Target Bradykinin B2 Receptor chemicalbook.com
Binding Affinity Competitive antagonist at the B2 receptor. nih.govnih.gov
Metabolism Can be metabolized to desArg9-fragments that act on the B1 receptor. nih.gov
Functional Activity Primarily an antagonist, but can exhibit partial agonist activity. nih.gov
Selectivity Non-selective for the B2 receptor due to metabolism to B1 active fragments. nih.gov
Species Activity Demonstrates in vivo activity in rats. nih.gov

Comparative Binding and Functional Profiles Across Mammalian Species (e.g., Human, Rat, Mouse, Rabbit)

(D-Arg0,Hyp3,D-Phe7)-bradykinin has been evaluated for its binding affinity and functional antagonism at bradykinin B2 receptors in various mammalian species. However, detailed comparative binding data across multiple species for this specific compound is limited in the available scientific literature.

Human: In studies utilizing recombinant human B2 receptors expressed in Chinese Hamster Ovary (CHO) cells, (D-Arg0,Hyp3,D-Phe7)-bradykinin has been shown to compete for the binding of radiolabeled bradykinin. nih.gov One study reported a Ki value of 7.2 nM for NPC 567 at the cloned human B2 receptor. nih.gov Another source indicates an IC50 value of 120 nM. nih.gov Functionally, it has been investigated for its ability to inhibit bradykinin-induced responses. For instance, in studies on human nasal provocation, intranasally administered (D-Arg0,Hyp3,D-Phe7)-bradykinin was tested for its capacity to block the effects of bradykinin. nih.gov In human lung tissues, (D-Arg0,Hyp3,D-Phe7)-bradykinin was found to be less potent than the endogenous ligand bradykinin and the second-generation antagonist HOE 140 in displacing [3H]-bradykinin, confirming its interaction with B2 receptors present in these tissues.

Rat: In vivo studies in rats have demonstrated the functional antagonist activity of (D-Arg0,Hyp3,D-Phe7)-bradykinin. Research on a rat model of endotoxic shock showed that this compound could partially reverse the hypotensive effects induced by lipopolysaccharide (LPS), suggesting its antagonistic action at bradykinin receptors in this species. nih.gov Furthermore, mutations in the rat B2 bradykinin receptor were shown to have a comparatively small effect on the affinity for (D-Arg0,Hyp3,D-Phe7)-bradykinin, while significantly reducing the affinity for the agonist bradykinin. This highlights its nature as an antagonist at the rat B2 receptor.

Mouse and Rabbit: Specific binding affinity data (such as Ki or IC50 values) for (D-Arg0,Hyp3,D-Phe7)-bradykinin at mouse and rabbit B2 receptors are not extensively detailed in the reviewed literature. While studies have been conducted on related compounds in these species, direct and comparable data for (D-Arg0,Hyp3,D-Phe7)-bradykinin remains less clear.

Interactive Data Table: Binding Affinity of (D-Arg0,Hyp3,D-Phe7)-bradykinin at the Human B2 Receptor

ParameterValueCell LineReference
Ki7.2 nMRecombinant human B2 receptors in CHO cells nih.gov
IC50120 nMNot Specified nih.gov

Evaluation of B2 Receptor Selectivity Over B1 Receptors

A critical aspect of the pharmacology of (D-Arg0,Hyp3,D-Phe7)-bradykinin is its selectivity for the B2 receptor over the B1 receptor. While initially developed as a B2 receptor antagonist, a significant issue with this first-generation compound is its lack of selectivity, primarily due to its metabolic instability. medchemexpress.comnih.gov

The bradykinin B2 receptor is constitutively expressed in many healthy tissues, whereas the B1 receptor is typically absent or expressed at very low levels and is induced by tissue injury and inflammation. mdpi.commedchemexpress.comfrontiersin.org The natural agonists for these receptors also differ, with bradykinin having a higher affinity for the B2 receptor, while its metabolite, des-Arg9-bradykinin, which lacks the C-terminal arginine residue, preferentially binds to the B1 receptor. nih.govnih.gov

A major drawback of (D-Arg0,Hyp3,D-Phe7)-bradykinin is its susceptibility to metabolism by kininases. nih.gov These enzymes can cleave the C-terminal arginine residue from the peptide. The resulting des-Arg9 metabolite of (D-Arg0,Hyp3,D-Phe7)-bradykinin can then act as an agonist at the B1 receptor. nih.gov This metabolic conversion leads to a non-selective profile in vivo, where the compound can exhibit both B2 antagonist and, through its metabolite, B1 agonist activities. This has led to complexities in interpreting experimental results obtained with this compound. nih.gov

In contrast, second-generation B2 receptor antagonists, such as HOE 140, were specifically designed to be resistant to this enzymatic degradation, thereby ensuring higher selectivity and specificity for the B2 receptor. nih.gov The potential for (D-Arg0,Hyp3,D-Phe7)-bradykinin to be metabolized into a B1-acting agent underscores its limited selectivity and distinguishes it from more advanced bradykinin receptor antagonists.

Molecular Mechanisms and Intracellular Signaling Pathways Modulated by D Arg0,hyp3,d Phe7 Bradykinin

G Protein-Coupled Receptor (GPCR) Activation and Downstream Signaling

As an antagonist, (D-Arg0,Hyp3,D-Phe7)-bradykinin primarily acts by blocking the effects of bradykinin (B550075) at the B2 receptor, a GPCR coupled to Gαq. The activation of the B2 receptor by agonists like bradykinin typically initiates a cascade of intracellular events, which are consequently inhibited by (D-Arg0,Hyp3,D-Phe7)-bradykinin.

Modulation of Intracellular Calcium Ion Mobilization

(D-Arg0,Hyp3,D-Phe7)-bradykinin has been shown to modulate intracellular calcium ion (Ca2+) mobilization by acting as an antagonist at bradykinin receptors. In studies on bovine tracheal smooth muscle cells, a related B2 receptor antagonist, D-Arg[Hyp3,Thi5,8,D-Phe7]-bradykinin, was observed to have no effect on the calcium response when administered before the B1 receptor agonist des-Arg9-bradykinin. nih.gov However, at higher concentrations, des-Arg9-bradykinin can stimulate both B1 and B2 receptors, and under these conditions, D-Arg[Hyp3,Thi5,8,D-Phe7]-bradykinin can reduce the increase in intracellular Ca2+. nih.gov

Regulation of Inositol (B14025) Phosphate (IPn) Formation

The binding of bradykinin to its B2 receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent formation of inositol phosphates (IPs), including inositol 1,4,5-trisphosphate (IP3). nih.gov Studies on cultured human fibroblasts have shown that bradykinin and its hydroxylated analog, [Hyp3]-bradykinin, stimulate the production of inositol phosphates. nih.gov As a competitive antagonist of the B2 receptor, (D-Arg0,Hyp3,D-Phe7)-bradykinin is expected to inhibit the bradykinin-induced formation of inositol phosphates by blocking the initial receptor activation step.

Effects on c-Fos Accumulation and Related Gene Expression

Bradykinin has been demonstrated to stimulate the expression of the immediate-early gene c-fos and enhance the binding of the AP-1 transcription factor to DNA in rat glomerular mesangial cells. nih.gov This mitogenic effect is mediated through the B2 receptor. nih.gov Consequently, as a B2 receptor antagonist, (D-Arg0,Hyp3,D-Phe7)-bradykinin would be expected to inhibit these bradykinin-induced effects on gene expression.

Interaction with Kinin-Degrading Enzymes

The structural modifications of (D-Arg0,Hyp3,D-Phe7)-bradykinin influence its stability and metabolism by kinin-degrading enzymes.

Susceptibility and Resistance to Angiotensin-Converting Enzyme (ACE) Degradation

The addition of a D-Arginine residue at the N-terminus of bradykinin analogs is a strategy designed to confer resistance to degradation by aminopeptidases. nih.gov While bradykinin is a known substrate for angiotensin-converting enzyme (ACE), specific data on the direct degradation of (D-Arg0,Hyp3,D-Phe7)-bradykinin by ACE is not extensively detailed in the provided search results. However, the potential for enzymatic degradation in biological systems is acknowledged, as the lack of an observed effect in one study was postulated to be due to enzymatic breakdown. nih.gov

Metabolism by Carboxypeptidases Leading to B1 Receptor Ligands

Bradykinin can be metabolized by carboxypeptidase N (CPN), which removes the C-terminal arginine residue. nih.gov This process can lead to the formation of des-Arg-bradykinin metabolites, which are agonists for the bradykinin B1 receptor. While it is a known pathway for some bradykinin antagonists, specific evidence detailing the metabolism of (D-Arg0,Hyp3,D-Phe7)-bradykinin by carboxypeptidases to form B1 receptor ligands is not explicitly provided in the search results. A study on a different analog, D-Arg0-BK-Arg-Arg, showed it could be activated by carboxypeptidases to release the B2 receptor agonist D-Arg0-BK. nih.gov

Modulation of Secondary Mediators and Cross-Talk with Other Systems

The blockade of the bradykinin B2 receptor by (D-Arg0,Hyp3,D-Phe7)-bradykinin can alter the production and release of crucial secondary mediators, thereby influencing other signaling systems. This cross-talk is critical in various physiological and pathophysiological conditions.

Research has demonstrated that (D-Arg0,Hyp3,D-Phe7)-bradykinin, also known as NPC 567, can modulate the synthesis of eicosanoids, which are key lipid signaling molecules including prostaglandins (B1171923) and thromboxanes. In a study investigating a rat model of endotoxic shock, the administration of (D-Arg0,Hyp3,D-Phe7)-bradykinin had a discernible impact on the levels of specific prostaglandins and thromboxanes.

In this model, lipopolysaccharide (LPS) administration led to a significant increase in the circulating levels of both 6-keto-prostaglandin-F1α (a stable metabolite of prostacyclin) and thromboxane (B8750289) B2 (a stable metabolite of thromboxane A2). Treatment with (D-Arg0,Hyp3,D-Phe7)-bradykinin resulted in a notable 42% reduction in the LPS-induced rise of 6-keto-prostaglandin-F1α. oup.com However, the antagonist did not have a significant effect on the elevated levels of thromboxane B2. oup.com This selective modulation suggests that bradykinin, acting through the B2 receptor, plays a more prominent role in the regulation of prostacyclin synthesis than thromboxane synthesis under these inflammatory conditions.

Table 1: Effect of (D-Arg0,Hyp3,D-Phe7)-bradykinin on Prostaglandin and Thromboxane Levels in a Rat Model of Endotoxic Shock

MediatorTreatment GroupChange in Plasma Levels
6-keto-prostaglandin-F1α Lipopolysaccharide (LPS)Significant Increase
LPS + (D-Arg0,Hyp3,D-Phe7)-bradykinin42% Reduction in LPS-induced rise
Thromboxane B2 Lipopolysaccharide (LPS)Significant Increase
LPS + (D-Arg0,Hyp3,D-Phe7)-bradykininNo Significant Effect

Data sourced from a study on a rat model of endotoxic shock. oup.com

The activation of bradykinin B2 receptors is well-established to be a significant stimulus for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes. This process is mediated by the activation of nitric oxide synthase (NOS) in endothelial cells. nih.gov Bradykinin-induced NO release contributes to many of the physiological effects of bradykinin. nih.gov

Given that (D-Arg0,Hyp3,D-Phe7)-bradykinin is a competitive antagonist of the bradykinin B2 receptor, it is expected to inhibit bradykinin-induced NO production by blocking the initial receptor activation step. However, based on a comprehensive review of the available scientific literature, direct and detailed studies specifically investigating the modulatory effects of (D-Arg0,Hyp3,D-Phe7)-bradykinin on the nitric oxide system are limited. While the theoretical mechanism of action implies an inhibitory effect on bradykinin-stimulated NO synthesis, specific experimental data detailing the extent and nuances of this interaction for this particular antagonist are not extensively documented in the reviewed sources. Therefore, a precise characterization of the influence of (D-Arg0,Hyp3,D-Phe7)-bradykinin on the NO system remains an area for further investigation.

In Vitro Pharmacological Characterization of D Arg0,hyp3,d Phe7 Bradykinin

Studies in Isolated Tissue Preparations

Inhibition of Bradykinin-Induced Smooth Muscle Contraction

(D-Arg0,Hyp3,D-Phe7)-bradykinin has demonstrated its antagonistic effects by inhibiting bradykinin-induced contractions in several isolated smooth muscle tissues.

Guinea Pig Ileum: In the guinea pig ileum, a classic preparation for studying B2 receptor activity, (D-Arg0,Hyp3,D-Phe7)-bradykinin effectively antagonizes bradykinin-induced contractions. pnas.orgnih.gov This tissue is highly sensitive to bradykinin (B550075), showing potent contractions with an EC50 in the nanomolar range. nih.gov The antagonistic action of (D-Arg0,Hyp3,D-Phe7)-bradykinin in this preparation confirms its B2 receptor blocking capabilities. nih.gov

Rat Uterus: The rat uterus is another smooth muscle preparation where bradykinin induces potent contractile responses. nih.gov (D-Arg0,Hyp3,D-Phe7)-bradykinin has been shown to antagonize these bradykinin-induced contractions, further characterizing it as a B2 receptor antagonist. nih.govnih.gov

Human Umbilical Vein: Studies on the isolated human umbilical vein have also been used to assess the effects of bradykinin antagonists. Bradykinin induces concentration-dependent contractions in this tissue, an effect that can be competitively antagonized, as demonstrated by rightward shifts of the concentration-effect curve in the presence of an antagonist. nih.gov

Table 1: Antagonistic Activity of (D-Arg0,Hyp3,D-Phe7)-bradykinin in Isolated Tissues

Tissue PreparationAgonistEffect of (D-Arg0,Hyp3,D-Phe7)-bradykininReference
Guinea Pig IleumBradykininAntagonism of contraction pnas.orgnih.gov
Rat UterusBradykininAntagonism of contraction nih.govnih.gov

Modulation of Histamine (B1213489) Release from Mast Cells

The relationship between the bradykinin system and mast cell degranulation is complex. While bradykinin itself can be involved in inflammatory responses, the direct effect of its antagonists on histamine release is an area of investigation. Mast cell degranulation, a key event in allergic reactions, releases a variety of mediators, including histamine. frontiersin.org Some evidence suggests a potential link where mast cell-derived products might influence the kallikrein-kinin system, leading to bradykinin formation. frontiersin.org However, specific studies detailing the direct modulation of histamine release from mast cells by (D-Arg0,Hyp3,D-Phe7)-bradykinin are not extensively documented in the provided search results.

Cellular Functional Assays

Receptor Internalization Studies (e.g., B2R-GFP Endocytosis)

The internalization of G protein-coupled receptors (GPCRs), such as the bradykinin B2 receptor, is a crucial mechanism for regulating cellular responsiveness. Studies using green fluorescent protein (GFP) tagged B2 receptors (B2R-GFP) have been instrumental in visualizing this process. Upon agonist stimulation, B2R-GFP translocates from the cell surface into intracellular compartments. nih.gov This endocytosis is followed by either receptor degradation (down-regulation) or recycling back to the cell surface. nih.gov While agonist-induced endocytosis of the B2 receptor is well-documented, specific studies detailing the effect of the antagonist (D-Arg0,Hyp3,D-Phe7)-bradykinin on B2R-GFP endocytosis were not found in the provided search results. Generally, antagonists are expected to block agonist-induced internalization.

Functional Assays in Recombinant Cell Lines (e.g., CHO, HEK293) Expressing Bradykinin Receptors

Recombinant cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells, are widely used to study the function of specific receptors in a controlled environment. These cells can be engineered to express high levels of a particular receptor, like the bradykinin B2 receptor.

CHO Cells: CHO cells expressing the human B2 receptor (hB2-CHO) are a common model. In these cells, bradykinin stimulates intracellular signaling pathways, such as the mobilization of intracellular calcium and the production of inositol (B14025) triphosphates (IP3). nih.gov The antagonistic potency of compounds like (D-Arg0,Hyp3,D-Phe7)-bradykinin can be quantified by their ability to inhibit these agonist-induced responses. nih.gov

HEK293 Cells: HEK293 cells also serve as a valuable tool for studying bradykinin receptors. nih.gov They have been used to investigate the signaling and trafficking of both wild-type and GFP-tagged B2 receptors. nih.govnih.gov Functional assays in these cells typically measure second messenger production or downstream signaling events, such as the phosphorylation of extracellular signal-regulated kinase (ERK), in response to bradykinin. nih.gov Antagonists like (D-Arg0,Hyp3,D-Phe7)-bradykinin would be expected to block these effects.

Table 2: Functional Assays in Recombinant Cell Lines for B2 Receptor Antagonists

Cell LineReceptor ExpressedTypical AgonistMeasured ResponseRole of AntagonistReference
CHOHuman B2 ReceptorBradykininCalcium mobilization, IP3 productionInhibition of agonist response nih.gov
HEK293Human B2 ReceptorBradykininCalcium mobilization, ERK phosphorylationInhibition of agonist response nih.gov

Enzymatic Stability and Degradation Kinetics in Plasma and Tissue Homogenates

The therapeutic potential of peptide-based drugs is often limited by their rapid degradation by proteases in biological fluids. The stability of (D-Arg0,Hyp3,D-Phe7)-bradykinin in plasma and tissue homogenates is a critical factor for its in vivo activity. The structural modifications in this analog, such as the inclusion of D-amino acids, are designed to increase its resistance to enzymatic degradation compared to native bradykinin. nih.gov For instance, the addition of captopril, an inhibitor of angiotensin I-converting enzyme (a kininase), has been shown to increase the half-life of bradykinin in cell culture medium. nih.gov While the general principle of increased stability for such analogs is understood, specific quantitative data on the degradation kinetics of (D-Arg0,Hyp3,D-Phe7)-bradykinin in plasma and tissue homogenates were not detailed in the provided search results.

In Vivo Research Applications and Physiological Investigations Utilizing D Arg0,hyp3,d Phe7 Bradykinin in Animal Models

Modulation of the Kallikrein-Kinin System in Pathophysiological Models

(D-Arg0,Hyp3,D-Phe7)-bradykinin serves as a critical research tool for investigating the pathological consequences of bradykinin (B550075) B2 receptor activation. By selectively blocking this receptor, scientists can parse the specific contributions of bradykinin to complex disease models.

Investigations in Models of Inflammatory Responses

The pro-inflammatory effects of bradykinin are well-documented, and (D-Arg0,Hyp3,D-Phe7)-bradykinin has been employed to confirm the role of B2 receptor activation in severe inflammatory conditions. In a rat model of endotoxic shock induced by lipopolysaccharide (LPS), the kallikrein-kinin system is significantly activated. This activation leads to a marked increase in circulating bradykinin levels within an hour of LPS administration.

Research using this model demonstrated that administration of (D-Arg0,Hyp3,D-Phe7)-bradykinin, also referred to as NPC 567, significantly mitigates the lethal effects of endotoxemia. The antagonist dramatically reduced 24-hour mortality, highlighting the critical role of bradykinin in the pathology of endotoxic shock. drugbank.com Furthermore, the study revealed that the compound partially reversed the severe hypotension induced by LPS and attenuated the rise of the inflammatory mediator 6-keto-prostaglandin-F1α by 42%, without affecting thromboxane (B8750289) B2 levels. drugbank.com These findings strongly suggest that bradykinin, acting via B2 receptors, is a key mediator in the systemic inflammatory cascade and resulting mortality in endotoxic shock. drugbank.com

Table 1: Effects of (D-Arg0,Hyp3,D-Phe7)-bradykinin (NPC 567) in a Rat Model of Endotoxic Shock

Parameter LPS Treatment LPS + NPC 567 Treatment Outcome of Antagonist Treatment
24-hr Mortality 100% 50% Reduced mortality by 50%
Mean Arterial Pressure 38% drop at 1 hr Partially reversed drop Partial reversal of hypotension
6-keto-PGF1α Levels Rose to 7,927 +/- 822 pg/ml Rise was reduced by 42% Attenuated prostaglandin increase

| Thromboxane B2 Levels | Rose to 2,298 +/- 64 pg/ml | No significant effect | Did not affect TXB2 increase |

Role in Nociception and Pain Mechanisms

Bradykinin is a potent algesic agent, contributing to pain signaling by sensitizing nociceptive neurons. The B2 receptor is understood to be a key component in the mechanisms of central sensitization and pain hypersensitivity. Activation of B2 receptors in the spinal cord's dorsal horn neurons by bradykinin potentiates synaptic glutamate release and enhances the activity of both AMPA and NMDA receptors. This action contributes to the activity-dependent enhancement of synaptic transmission that underlies central sensitization, a key factor in pain hypersensitivity.

While studies directly linking (D-Arg0,Hyp3,D-Phe7)-bradykinin to the modulation of Calcitonin Gene-Related Peptide (CGRP) release are not detailed in the available literature, its function as a B2 receptor antagonist strongly implies a role in mitigating pain. By blocking the B2 receptor, antagonists like (D-Arg0,Hyp3,D-Phe7)-bradykinin can prevent the cascade of events that lead to the sensitization of dorsal horn neurons. This suggests that B2 receptor antagonists are valuable tools for research into novel analgesic drugs aimed at controlling acute pain hypersensitivity by preventing the central sensitization effects of bradykinin.

Studies in Cardiovascular Physiology and Disease Models

The kallikrein-kinin system is a crucial regulator of cardiovascular homeostasis, influencing vascular tone, permeability, and blood pressure. (D-Arg0,Hyp3,D-Phe7)-bradykinin and its analogs have been essential in studying these effects in various animal models, including those for hypertension.

Bradykinin is known to be a powerful mediator that increases vascular permeability, leading to edema in inflammatory states. This effect is primarily mediated through the B2 receptor. Studies in animal models have consistently shown that bradykinin can induce plasma extravasation, a key component of inflammation. While specific studies detailing the use of (D-Arg0,Hyp3,D-Phe7)-bradykinin on vascular permeability in hypertensive rat models are limited, research on closely related B2 receptor antagonists has provided relevant insights. In studies on spontaneously hypertensive rats (SHR), the vascular response to bradykinin is altered compared to their normotensive counterparts, particularly with aging. The use of B2 antagonists in these models helps to dissect the receptor's role in these age- and disease-related vascular changes.

The role of (D-Arg0,Hyp3,D-Phe7)-bradykinin in blood pressure regulation has been clearly demonstrated in pathophysiological models. As noted in the endotoxic shock model, LPS administration causes a profound drop in mean arterial pressure. The infusion of (D-Arg0,Hyp3,D-Phe7)-bradykinin partially reversed this hypotension, confirming that the vasodilation and subsequent pressure drop are mediated, in significant part, by bradykinin acting on B2 receptors. drugbank.com This finding underscores the importance of the kallikrein-kinin system in the hemodynamic instability associated with systemic inflammation.

Table 2: Impact of (D-Arg0,Hyp3,D-Phe7)-bradykinin (NPC 567) on Blood Pressure in an Animal Model

Model Condition Effect of (D-Arg0,Hyp3,D-Phe7)-bradykinin

Role in Central Nervous System Inflammation (e.g., Experimental Autoimmune Encephalomyelitis)

There is no available research data from the conducted searches regarding the application or investigation of (D-Arg0,Hyp3,D-Phe7)-bradykinin in animal models of Experimental Autoimmune Encephalomyelitis (EAE).

Modulation of Renal Physiology (e.g., Calcium Reabsorption)

Bradykinin is recognized as a significant autacoid produced within the kidney, where it contributes to the regulation of renal function. Research has shown that bradykinin, acting through the bradykinin B2 receptor, can induce diuresis and natriuresis. nih.govresearchgate.net This activity is blockable by B2 receptor antagonists. nih.govresearchgate.net

While direct studies investigating the specific effects of (D-Arg0,Hyp3,D-Phe7)-bradykinin on systemic renal calcium reabsorption are not extensively detailed in available research, the underlying mechanisms of bradykinin signaling in renal cells offer a basis for potential investigation. Studies on cultured rabbit cortical collecting duct cells have demonstrated that bradykinin can increase intracellular calcium concentrations ([Ca2+]i) via a B2 receptor-mediated mechanism. nih.gov This suggests that B2 receptor antagonists like (D-Arg0,Hyp3,D-Phe7)-bradykinin could theoretically modulate intracellular calcium signaling in specific renal cell types. However, this observed effect on intracellular calcium in cell cultures does not directly translate to the complex physiological process of tubular calcium reabsorption in an in vivo model. Further research is required to elucidate any direct role of (D-Arg0,Hyp3,D-Phe7)-bradykinin in modulating the transport of calcium across the nephron.

Studies in Sepsis and Endotoxic Shock Models

The kallikrein-kinin system is known to be activated during endotoxic shock, leading to an increase in bradykinin which is implicated in the associated pathology. The efficacy of (D-Arg0,Hyp3,D-Phe7)-bradykinin, also known as NPC 567, has been evaluated in a rat model of endotoxic shock induced by lipopolysaccharide (LPS).

In this model, LPS administration resulted in a significant increase in circulating bradykinin levels. The subsequent infusion of (D-Arg0,Hyp3,D-Phe7)-bradykinin demonstrated a notable therapeutic effect. A primary finding was the dramatic reduction in mortality at 24 hours post-LPS treatment. Furthermore, the compound partially reversed the severe hypotension, a characteristic feature of endotoxic shock. The investigation also measured the levels of key inflammatory mediators. While the antagonist did not affect the rise in thromboxane B2 (TXB2), it significantly reduced the LPS-induced increase in 6-keto-prostaglandin-F1α (6kPGF1α), a stable metabolite of prostacyclin. These findings collectively suggest that bradykinin plays a critical role in the pathophysiology of endotoxic shock and that its antagonism by (D-Arg0,Hyp3,D-Phe7)-bradykinin can mitigate some of the most severe outcomes of the condition in animal models.

Table 1: Effects of (D-Arg0,Hyp3,D-Phe7)-bradykinin in a Rat Model of Endotoxic Shock
ParameterObservation in LPS-Treated GroupEffect of (D-Arg0,Hyp3,D-Phe7)-bradykinin Treatment
Mortality (at 24 hours)100%Reduced to 50%
Mean Arterial Pressure38% drop at 1 hourPartially reversed the drop
6-keto-prostaglandin-F1α (6kPGF1α)Significant increaseReduced the rise by 42%
Thromboxane B2 (TXB2)Significant increaseNo significant effect on the rise

Research in Parasitic Disease Models (e.g., Chagas Disease Cardiomyopathy)

Chronic Chagas disease cardiomyopathy, caused by the parasite Trypanosoma cruzi, is a major cause of heart disease in endemic regions. nih.gov Recent research has focused on the role of the host's inflammatory and signaling pathways in the progression of this disease. The kallikrein-kinin system (KKS) has been identified as a key player in the pathophysiology of Chagas disease. nih.govfrontiersin.org

Studies have provided evidence that the activation of bradykinin receptors, particularly the inducible B1 receptor (B1R), may have a detrimental role in the disease's progression. nih.govscilit.com In mouse models of T. cruzi infection, genetic deletion of the B1R was associated with reduced heart parasitism, diminished infiltration of proinflammatory leukocytes, and attenuated chronic myocarditis and fibrosis. nih.gov Furthermore, pharmacological blockade of the B1R with the antagonist R-954 was found to reduce heart parasitism, blunt cardiac injury, and mitigate chronic myocarditis and heart conduction disturbances. scilit.com

While these studies have primarily focused on the B1 receptor, the research highlights the broader importance of the kinin system in Chagas disease. nih.govfrontiersin.org The B2 receptor is also involved in the inflammatory processes and host-parasite interactions. frontiersin.org This establishes a strong rationale for investigating the potential therapeutic utility of B2 receptor antagonists, such as (D-Arg0,Hyp3,D-Phe7)-bradykinin, in animal models of Chagas disease cardiomyopathy to explore their potential to modulate the cardiac pathology associated with the infection.

Pharmacological Profiling and Efficacy in Specific In Vivo Contexts

The in vivo pharmacological profile of (D-Arg0,Hyp3,D-Phe7)-bradykinin has been characterized primarily through its antagonist activity at the bradykinin B2 receptor in models of acute inflammation and shock.

Its efficacy has been most clearly demonstrated in models of endotoxic shock. In this context, the compound's pharmacological action involves counteracting the potent vasodilatory and pro-inflammatory effects of bradykinin, which is released in excess during sepsis. The in vivo efficacy is evidenced by a significant reduction in mortality and a partial reversal of life-threatening hypotension in rats. The antagonist's profile also includes selective modulation of eicosanoid pathways, specifically the reduction of the prostacyclin metabolite 6-keto-prostaglandin-F1α, without affecting thromboxane B2 levels. This indicates a targeted interference with specific downstream effects of B2 receptor activation during endotoxemia.

Table 2: In Vivo Pharmacological Profile of (D-Arg0,Hyp3,D-Phe7)-bradykinin
In Vivo ModelKey Pharmacological Action/EfficacyObserved Outcome
Rat Endotoxic ShockAntagonism of bradykinin-mediated effectsReduced mortality
Rat Endotoxic ShockPartial reversal of hypotensionStabilization of mean arterial pressure
Rat Endotoxic ShockModulation of prostaglandin synthesisDecreased levels of 6kPGF1α

Advanced Methodologies for the Academic Research of D Arg0,hyp3,d Phe7 Bradykinin

Radioligand Binding Techniques

Radioligand binding assays are fundamental in characterizing the affinity of (D-Arg0,Hyp3,D-Phe7)-bradykinin for bradykinin (B550075) receptors. These techniques typically involve the use of radiolabeled ligands, such as [3H]-bradykinin or [125I]-Hoe 140, to quantify the binding of the antagonist to its target receptor.

In studies involving healthy and carcinomatous human lung tissues, [3H]-bradykinin was used to determine the binding characteristics of bradykinin receptors. nih.gov These experiments revealed that in both tissue types, bradykinin analogues, including (D-Arg0,Hyp3,D-Phe7)-bradykinin, displace [3H]-bradykinin, indicating their ability to bind to the same receptors. nih.gov The relative order of potency for displacement was determined to be Hoe 140 > bradykinin > kallidin (B13266) > D-Arg0[Hyp3,D-Phe7]bradykinin >>> des-Arg9-bradykinin. nih.gov

Hoe 140, another potent B2 receptor antagonist, can be labeled with iodine-125 (B85253) to create [125I]-Hoe 140, a high-affinity radioligand. nih.govnih.gov This radiolabeled antagonist has been instrumental in characterizing B2 receptors in various tissues, including the human nasal airway and guinea pig ileal membranes. nih.govnih.gov Competition studies using [125I]-Hoe 140 allow for the determination of the binding affinities (Ki values) of other compounds, such as (D-Arg0,Hyp3,D-Phe7)-bradykinin, by measuring their ability to displace the radioligand from the receptor. nih.gov

The data obtained from these binding assays are critical for understanding the structure-activity relationship of bradykinin antagonists and for the development of new therapeutic agents.

Table 1: Radioligand Binding Data

Radioligand Tissue/Cell Line Receptor Type Measured Parameter Finding Reference
[3H]-bradykinin Healthy and Carcinomatous Human Lung B2 Displacement by bradykinin analogues D-Arg0[Hyp3,D-Phe7]bradykinin displaces [3H]-bradykinin, confirming binding to B2 receptors. nih.gov
[125I]-Hoe 140 Guinea Pig Ileal Membranes B2 Equilibrium dissociation constant (Kd) 15 pM nih.gov

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of (D-Arg0,Hyp3,D-Phe7)-bradykinin, ensuring its purity and studying its degradation. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of bradykinin analogues, reversed-phase HPLC is commonly used for purification. icm.edu.pl This ensures that the final peptide product is free from impurities and by-products from the synthesis process. The purity of the peptide is crucial for obtaining accurate and reproducible results in subsequent biological assays.

HPLC is also employed to analyze the degradation of bradykinin and its analogues in biological samples. For instance, it can be used to monitor the breakdown of these peptides by enzymes in plasma or tissue homogenates. This information is vital for understanding the pharmacokinetic properties of the compound.

Mass Spectrometry for Peptide Identification and Structural Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is essential for confirming the identity and verifying the structure of synthetic peptides like (D-Arg0,Hyp3,D-Phe7)-bradykinin.

Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is a soft ionization technique particularly well-suited for the analysis of peptides and proteins. In one study, MALDI-MS was used to identify an endogenous form of a bradykinin-related peptide, des-Arg9-[Hyp3]-bradykinin, in human plasma. nih.gov Further analysis using post-source-decay (PSD)-MALDI-MS allowed for the sequencing of the peptide. nih.gov This demonstrates the capability of MS to identify and sequence novel peptides from complex biological mixtures.

When synthesizing (D-Arg0,Hyp3,D-Phe7)-bradykinin, MS is used to confirm that the correct amino acid sequence has been produced and that the molecular weight of the final product matches the theoretical value. This verification step is critical for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. nih.gov It is a key method for studying the conformation of peptides like (D-Arg0,Hyp3,D-Phe7)-bradykinin. auremn.org.br

NMR studies have been extensively applied to bradykinin and its antagonists to understand their biologically active conformations. nih.gov By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the preferred conformation of the peptide backbone and the orientation of the amino acid side chains. nih.govresearchgate.net

For example, conformational analysis of the potent B2 antagonist Hoe 140 using annealed molecular dynamics revealed a strong preference for a type II' beta-turn in the C-terminal region. nih.gov Such detailed structural information is invaluable for understanding how these antagonists interact with the bradykinin B2 receptor and for designing new, more potent analogues. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the dynamic interactions between a ligand, such as (D-Arg0,Hyp3,D-Phe7)-bradykinin, and its receptor.

MD simulations have been used to generate models of bradykinin bound to the rat B2 receptor. nih.gov These models, often built using homology modeling based on known receptor structures, can predict the binding mode of the ligand and identify key amino acid residues involved in the interaction. nih.gov The results of these simulations can be validated by site-directed mutagenesis experiments, where specific amino acid residues in the receptor are changed to assess their impact on ligand binding. nih.gov

Furthermore, MD simulations can be used to explore the conformational landscape of a peptide, revealing the different shapes it can adopt in solution. This information, combined with experimental data from NMR, provides a comprehensive understanding of the peptide's structural properties. nih.gov

Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. rsc.orgresearchgate.netdocumentsdelivered.com It can be used to study the adsorption behavior of peptides like (D-Arg0,Hyp3,D-Phe7)-bradykinin on surfaces, which can provide insights into their interaction with biological membranes.

SERS and a related technique, tip-enhanced Raman scattering (TERS), have been used to investigate the adsorption of bradykinin and its antagonists onto colloidal silver nanowires. researchgate.netnih.gov These studies have shown that the C-terminal amino acids of the peptides play a crucial role in the adsorption process. nih.gov For instance, it was found that for a related antagonist, [d-Arg(0),Hyp(3),Thi(5),d-Phe(7),l-Pip(8)]BK, the d-Phe(7) ring, the Pip(8) ring, and the Arg(9) side-chain were involved in the interaction with the silver surface. nih.gov This type of information helps to understand the orientation of the peptide at an interface, which may be relevant to its interaction with the cell membrane-bound receptor.

Gene Expression and Proteomic Analyses Related to Kinin Receptors and Enzymes

Investigating the gene expression of kinin receptors (BDKRB1 and BDKRB2) and the enzymes involved in the kinin system provides a broader context for the action of antagonists like (D-Arg0,Hyp3,D-Phe7)-bradykinin. nih.govnih.gov These studies are often conducted in the context of specific diseases, such as cancer, where the kinin system is implicated. nih.govglpbio.com

Techniques like oligonucleotide microarrays and quantitative real-time PCR (RT-qPCR) can be used to measure the mRNA levels of kinin receptors and related genes in different tissues or cell types. nih.gov For example, studies have shown increased expression of kinin receptors in brain gliomas, suggesting a role for the kinin system in the pathogenesis of this disease. nih.govnih.gov

Proteomic analyses, which involve the large-scale study of proteins, can be used to identify changes in protein expression in response to bradykinin or its antagonists. These studies can help to elucidate the signaling pathways downstream of kinin receptor activation and the broader cellular effects of receptor blockade by compounds like (D-Arg0,Hyp3,D-Phe7)-bradykinin.

Table 2: Compound Names Mentioned in the Article

Compound Name
(D-Arg0,hyp3,D-phe7)-bradykinin
[3H]-bradykinin
[125I]-Hoe 140
Hoe 140
Bradykinin
Kallidin
des-Arg9-bradykinin
des-Arg9-[Hyp3]-bradykinin

Flow Cytometry for Cellular Responses and Phenotyping

Flow cytometry is a sophisticated technique that allows for the rapid analysis of single cells or particles as they pass through a laser beam. This methodology is instrumental in assessing cellular responses and defining cell populations through a process known as immunophenotyping. In the context of the bradykinin receptor antagonist, (D-Arg0,Hyp3,D-Phe7)-bradykinin, also known as NPC 567, a thorough review of publicly available scientific literature reveals a notable absence of studies that have specifically employed flow cytometry to analyze its effects on cellular responses and phenotyping.

While flow cytometry is widely utilized in immunology and cell biology to investigate various cellular processes, its direct application to (D-Arg0,Hyp3,D-Phe7)-bradykinin has not been documented in the accessible research landscape. For instance, studies on other bradykinin receptor antagonists have used flow cytometry to explore mechanisms like receptor internalization. In one such study, the B1 receptor antagonist, [Leu8]-Lys-desArg9-BK, was observed to stabilize the B1 receptor on the cell membrane of IMR90 fibroblasts, an effect quantified by flow cytometric analysis. nih.gov This contrasts with other non-peptidic antagonists that promoted receptor internalization. nih.gov Such studies highlight the potential of flow cytometry to elucidate the nuanced mechanisms of action of different bradykinin receptor modulators.

Furthermore, flow cytometry is a cornerstone for analyzing cellular phenomena such as apoptosis, cell cycle progression, and the expression of cell surface markers like PD-L1. nih.gov It is also a critical tool for assessing intracellular events, including the production of reactive oxygen species (ROS). nih.gov The power of flow cytometry lies in its ability to provide quantitative, multi-parameter data on individual cells within a heterogeneous population, which is invaluable for understanding the complex cellular interactions in both health and disease. nih.govfrontiersin.org

Despite the extensive use of (D-Arg0,Hyp3,D-Phe7)-bradykinin in research models of inflammation and pain, its characterization has primarily relied on other methodologies. Research has focused on its effects on physiological responses, such as in nasal provocation tests and its therapeutic potential in conditions like endotoxic shock.

Emerging Research Avenues and Future Directions for D Arg0,hyp3,d Phe7 Bradykinin Research

Development of Next-Generation Bradykinin (B550075) Analogs with Enhanced Receptor Selectivity and Stability

The initial development of bradykinin (BK) antagonists, such as (D-Arg0,Hyp3,D-Phe7)-bradykinin, was a critical step in understanding the physiological roles of the KKS. However, these first-generation compounds often exhibited limitations, including partial agonist activity and a lack of selectivity, as they could be metabolized into fragments that interact with other kinin receptors. These shortcomings spurred the development of more advanced analogs with improved pharmacological profiles.

Second-generation antagonists, exemplified by Icatibant (HOE 140) , were engineered for greater stability against enzymatic degradation and higher selectivity for the bradykinin B2 receptor. This was achieved through strategic chemical modifications, such as the incorporation of unnatural amino acids. For instance, the acylation of the N-terminus of some BK antagonists with bulky groups has been shown to enhance antagonistic potency. These structural alterations have led to compounds that are not only more potent but also have a longer duration of action in vivo.

Future research in this area is focused on refining these designs to create "third-generation" analogs. The goal is to develop compounds with even greater receptor selectivity, minimizing off-target effects and providing purer pharmacological tools. This includes the exploration of non-peptide antagonists, which may offer advantages in terms of oral bioavailability and metabolic stability.

Compound/AnalogGenerationKey Characteristics
(D-Arg0,Hyp3,D-Phe7)-bradykininFirstCompetitive B2 receptor antagonist, but with some limitations like partial agonism and lack of selectivity.
Icatibant (HOE 140)SecondHigh-affinity B2 receptor antagonist with increased stability and selectivity.
Third-Generation AnalogsFutureAim for even higher selectivity, improved oral bioavailability, and potentially non-peptide structures.

Elucidation of Novel Kinin Receptor Subtypes and Their Modulation by Analogs

The initial classification of kinin receptors identified two primary subtypes: the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide range of tissues, while the B1 receptor is typically induced during inflammation and tissue injury. ontosight.aiontosight.ai The use of early, non-selective antagonists like (D-Arg0,Hyp3,D-Phe7)-bradykinin sometimes led to ambiguous results, which fueled speculation about the existence of additional receptor subtypes, such as a "B3" receptor.

However, subsequent research with more selective second-generation antagonists and advancements in molecular biology, including receptor cloning, have largely consolidated the kinin receptor family into the B1 and B2 subtypes. nih.gov Recent breakthroughs in structural biology, particularly the determination of the cryo-electron microscopy (cryo-EM) structures of the human B1 and B2 receptors in complex with their respective ligands and G-proteins, have provided unprecedented insight into the molecular basis of ligand selectivity. nih.govnih.gov

These structures reveal the specific amino acid residues within the receptor binding pockets that are critical for recognizing either bradykinin (at the B2 receptor) or its metabolite, des-Arg9-bradykinin (at the B1 receptor). nih.gov This detailed structural information is now guiding the rational design of highly selective agonists and antagonists for each receptor subtype. Future research will likely focus on leveraging this structural knowledge to develop tool compounds that can precisely dissect the roles of B1 and B2 receptors in various physiological and pathological processes.

Receptor SubtypePrimary AgonistExpression ProfileKey Role
B1 Receptor des-Arg9-bradykininInducible (inflammation, tissue injury)Chronic pain and inflammation ontosight.ai
B2 Receptor Bradykinin, Kallidin (B13266)Constitutive (widespread)Vasodilation, vascular permeability, pain ontosight.aibiorxiv.org

Integration with Systems Biology Approaches to Understand Complex KKS Modulation

The Kallikrein-Kinin System does not operate in isolation; it is part of a complex network of interacting physiological systems, including the renin-angiotensin system, the coagulation cascade, and the complement system. nih.gov Understanding the intricate crosstalk between these pathways is crucial for a comprehensive picture of how the KKS is regulated and how its dysregulation contributes to disease.

Systems biology, which combines experimental data with computational modeling and network analysis, is emerging as a powerful approach to unravel this complexity. By creating modular maps of bradykinin-mediated signaling networks, researchers can simulate the effects of modulating the KKS and predict downstream consequences. nih.gov For example, computational analyses have been used to investigate the "bradykinin storm" hypothesized to play a role in the pathophysiology of severe inflammatory conditions. nih.gov

The use of antagonists like (D-Arg0,Hyp3,D-Phe7)-bradykinin in experimental models provides valuable data that can be fed into these systems-level models. This integration allows for a more holistic understanding of the compound's effects beyond its immediate receptor target. Future research will likely see an increased use of such "systems pharmacology" approaches to identify novel therapeutic targets within the KKS and to predict the efficacy and potential side effects of new bradykinin receptor modulators.

Applications in the Development of Targeted Research Probes and Tool Compounds

(D-Arg0,Hyp3,D-Phe7)-bradykinin has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the B2 receptor. Its use as a competitive antagonist has allowed scientists to block the effects of endogenous bradykinin in a variety of experimental settings, from isolated tissues to whole-animal models. nih.gov

One key application has been in radioligand binding assays, where a radiolabeled version of an antagonist can be used to quantify the number and affinity of bradykinin receptors in different tissues. While more selective compounds are now often preferred, the foundational studies with earlier antagonists were crucial in mapping the distribution of B2 receptors throughout the body.

The development of new research probes continues to be an active area of investigation. This includes the design of fluorescently labeled or biotinylated analogs of bradykinin antagonists. Such probes are invaluable for a range of applications, including:

Visualizing receptor localization and trafficking within cells using advanced microscopy techniques.

Purifying receptor proteins for structural and biochemical studies.

Developing high-throughput screening assays to identify new receptor ligands.

These targeted research tools are essential for continuing to dissect the complex biology of the Kallikrein-Kinin System with ever-increasing precision.

Advanced Biophysical Techniques for Ligand-Receptor Interaction Kinetics

Understanding not just whether a ligand binds to a receptor, but how it binds—the kinetics of association and dissociation—is fundamental to drug design. Advanced biophysical techniques are now providing this detailed information for bradykinin receptors and their ligands.

Surface Plasmon Resonance (SPR) is one such technique that allows for the real-time, label-free analysis of binding kinetics. By immobilizing the receptor on a sensor chip and flowing the ligand over the surface, SPR can precisely measure the on-rate (how quickly the ligand binds) and the off-rate (how long it stays bound). This information is critical for understanding the duration of action of a drug.

Other powerful biophysical methods being applied to study GPCRs like the bradykinin receptors include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the conformational changes that both the ligand and the receptor undergo upon binding. nih.govnih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Provide high-resolution, static snapshots of the ligand-receptor complex, revealing the precise atomic interactions. nih.govnih.gov

Fluorescence Spectroscopy: Uses fluorescent probes to monitor binding events and conformational changes in real-time. nih.gov

By applying these sophisticated techniques, researchers can build a detailed, dynamic picture of how compounds like (D-Arg0,Hyp3,D-Phe7)-bradykinin and its successors interact with their target receptors, paving the way for the rational design of more effective therapeutics.

TechniqueInformation Provided
Surface Plasmon Resonance (SPR) Real-time binding kinetics (on- and off-rates), affinity.
NMR Spectroscopy Conformational changes of ligand and receptor upon binding. nih.govnih.gov
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the ligand-receptor complex. nih.govnih.gov
Fluorescence Spectroscopy Real-time monitoring of binding and conformational dynamics. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.